molecular formula C19H22N6O2 B2460225 2-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)pteridin-4-amine CAS No. 946348-54-5

2-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)pteridin-4-amine

Cat. No.: B2460225
CAS No.: 946348-54-5
M. Wt: 366.425
InChI Key: WAGSBQDJCZFAMP-UHFFFAOYSA-N
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Description

2-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)pteridin-4-amine is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This particular compound is characterized by the presence of a morpholine ring substituted with two methyl groups and a methoxyphenyl group attached to the pteridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)pteridin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pteridine Core: The pteridine core can be synthesized through the condensation of appropriate pyrimidine and pyrazine derivatives under controlled conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxyphenyl halide reacts with the pteridine core.

    Formation of the Morpholine Ring: The morpholine ring can be formed through a cyclization reaction involving a suitable diamine and a dihaloalkane, followed by methylation to introduce the dimethyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)pteridin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents for nucleophilic substitution, electrophiles such as alkyl halides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)pteridin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)pteridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular processes.

Comparison with Similar Compounds

2-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)pteridin-4-amine can be compared with other similar compounds, such as:

    2-(2,6-dimethylmorpholin-4-yl)-N-phenylpteridin-4-amine: Lacks the methoxy group, which may result in different chemical and biological properties.

    2-(2,6-dimethylmorpholin-4-yl)-N-(4-chlorophenyl)pteridin-4-amine: Contains a chlorine atom instead of a methoxy group, potentially altering its reactivity and interactions.

    2-(2,6-dimethylmorpholin-4-yl)-N-(4-nitrophenyl)pteridin-4-amine: The presence of a nitro group may significantly impact its electronic properties and biological activity.

Properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)pteridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-12-10-25(11-13(2)27-12)19-23-17-16(20-8-9-21-17)18(24-19)22-14-4-6-15(26-3)7-5-14/h4-9,12-13H,10-11H2,1-3H3,(H,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGSBQDJCZFAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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